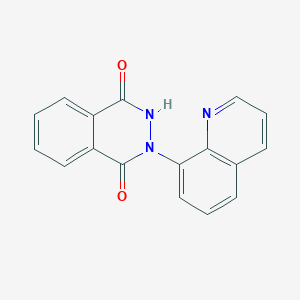

2-喹啉-8-基-2,3-二氢邻苯二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Quinolin-8-yl-2,3-dihydrophthalazine-1,4-dione is a useful research compound. Its molecular formula is C17H11N3O2 and its molecular weight is 289.294. The purity is usually 95%.

BenchChem offers high-quality 2-Quinolin-8-yl-2,3-dihydrophthalazine-1,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Quinolin-8-yl-2,3-dihydrophthalazine-1,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

抗微生物和抗HIV活性

2-喹啉-8-基-2,3-二氢邻苯二酮衍生物在抗微生物和抗HIV活性方面显示出潜力。Sulthana等人(2021年)的研究合成了这种化合物的新衍生物,展示了对大肠杆菌和金黄色葡萄球菌的强效抗菌活性。此外,这些化合物表现出抗结核和抗HIV活性,表明它们有望成为新的抗微生物药物的支架(Sulthana et al., 2021)。

抗肿瘤活性

Hall等人(1992年)的研究突出了2,3-二氢邻苯二酮衍生物的抗肿瘤活性。这些化合物对各种癌细胞系表现出细胞毒性,并抑制了白血病细胞的DNA和RNA合成。这表明它们有望在癌症治疗中使用(Hall等人,1992年)。

抗炎性能

2,3-二氢邻苯二酮衍生物还显示出显著的抗炎性能。Butner等人(1996年)的研究发现这些化合物对减轻小鼠的炎症和疼痛有效。它们的作用部分是由于它们能够抑制细胞因子如TNF alpha和IL-1的释放(Butner et al., 1996)。

抗氧化性能

Tomassoli等人(2016年)研究了吡唑并[4,3-c]喹啉-3,4-二酮的抗氧化性能,这是一类相关化合物。他们的研究合成了新的衍生物,表现出良好的产率和有希望的抗氧化活性(Tomassoli et al., 2016)。

抗惊厥潜力

El-Helby等人(2017年)设计并合成了预期具有抗惊厥活性的2,3-二氢邻苯二酮衍生物的新衍生物。这些化合物在抗惊厥测试中显示出显著的有效性,表明它们有望成为开发新的抗惊厥药物的基础(El-Helby et al., 2017)。

未来方向

Quinoline and its derivatives are important starting materials for drugs, materials with different applications, and as reagents in organic synthesis . Therefore, developing more convenient and efficient synthetic methods for these compounds is quite meaningful for both scientific research and industrial application . The synthesis of quinolin-2-ones and phenanthridin-6-ones by direct carbonylation is not only practical and efficient, but also applicable to the isotopic labeling of carbonyl carbon, which is beneficial for the subsequent drug discovery and production . These reactions have aroused great interest and gave us a clear direction for future research .

作用机制

Target of Action

The primary target of 2-Quinolin-8-yl-2,3-dihydrophthalazine-1,4-dione is the AMPA receptor . AMPA receptors mediate the majority of excitatory neurotransmission, playing a key role in epileptogenesis and seizure spread .

Mode of Action

2-Quinolin-8-yl-2,3-dihydrophthalazine-1,4-dione acts as a non-competitive antagonist of the AMPA receptor . This means it inhibits the ability of the agonist to open the channel by disrupting conformational changes which may occur in the ligand-binding domains .

Biochemical Pathways

The compound’s action on AMPA receptors disrupts excitatory neurotransmission, which is a key pathway in epileptogenesis and seizure spread . By inhibiting this pathway, the compound can exert broad-spectrum anticonvulsant activity .

Result of Action

The compound’s action as a non-competitive AMPA receptor antagonist results in anticonvulsant effects . Some compounds in the same class showed 100% protection against maximal electroshock seizure (MES) at a dose level of 125 µgm/kg . These agents exerted low neurotoxicity and high safety margin in comparison with valproate, a reference drug .

属性

IUPAC Name |

3-quinolin-8-yl-2H-phthalazine-1,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11N3O2/c21-16-12-7-1-2-8-13(12)17(22)20(19-16)14-9-3-5-11-6-4-10-18-15(11)14/h1-10H,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYXBMYBGVJKMLV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NN(C2=O)C3=CC=CC4=C3N=CC=C4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2-amine](/img/structure/B2492501.png)

![N-(5-methyl-1,2-oxazol-3-yl)-2-({4-oxo-3-[4-(trifluoromethoxy)phenyl]-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2492504.png)

![(2E)-N-[(2Z)-6-methanesulfonyl-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-(4-nitrophenyl)prop-2-enamide](/img/structure/B2492506.png)

![N-(4-chlorophenyl)-2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide](/img/structure/B2492509.png)

![6-methyl-3-{2-oxo-2-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2492514.png)

![Ethyl 2-((5-methyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)propanoate](/img/structure/B2492517.png)

![3-[4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenyl]chromen-4-one](/img/structure/B2492518.png)

![2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2492522.png)

![2-[(1,2,3-benzothiadiazol-5-yl)carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B2492523.png)